molecular formula C19H18N2O3 B5706768 N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide CAS No. 382652-62-2

N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No. B5706768
CAS RN: 382652-62-2
M. Wt: 322.4 g/mol
InChI Key: WVVQENCVZJJVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as BDI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is not yet fully understood. However, it is believed that N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide acts as a π-conjugated system, facilitating the efficient transport of charge carriers through the material.
Biochemical and Physiological Effects:
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide may have potential applications in the field of drug delivery due to its ability to self-assemble into nanoscale structures.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide-based materials have shown excellent charge transport properties, making them ideal for use in electronic devices. However, the main limitation of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is its low solubility in common organic solvents, which can make it difficult to work with in certain lab settings.

Future Directions

There are several future directions for N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide-based research. One potential direction is the development of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide-based materials for use in organic solar cells, where they could be used to improve the efficiency of the devices. Additionally, N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide-based materials could be used in the development of new types of sensors, due to their ability to efficiently transport charge carriers. Finally, further research is needed to fully understand the mechanism of action of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves the reaction of 2,3-dioxo-6-phenyl-piperazine-1-carboxylic acid with benzylamine and butanoyl chloride. The resulting compound is then purified using column chromatography to obtain N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide in its pure form.

Scientific Research Applications

N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide-based semiconductors have shown high charge carrier mobility, making them ideal for use in electronic devices such as organic field-effect transistors.

properties

IUPAC Name

N-benzyl-4-(1,3-dioxoisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-17(20-13-14-7-2-1-3-8-14)11-6-12-21-18(23)15-9-4-5-10-16(15)19(21)24/h1-5,7-10H,6,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVQENCVZJJVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357440
Record name 2H-Isoindole-2-butanamide, 1,3-dihydro-1,3-dioxo-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Isoindole-2-butanamide, 1,3-dihydro-1,3-dioxo-N-(phenylmethyl)-

CAS RN

382652-62-2
Record name 2H-Isoindole-2-butanamide, 1,3-dihydro-1,3-dioxo-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.